molecular formula C19H26FN3O3 B10775874 (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid CAS No. 2365471-39-0

(S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid

Katalognummer: B10775874
CAS-Nummer: 2365471-39-0
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: MVDXLPCBCLGFHC-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(1-(5-Fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid is a synthetic cannabinoid (SC) derivative characterized by:

  • Indazole core: A bicyclic heteroaromatic ring system with nitrogen atoms at positions 1 and 2.
  • 5-Fluoropentyl chain: A fluorinated alkyl substituent at the indazole N1 position, enhancing lipophilicity and metabolic stability.
  • L-tert-Leucine moiety: A branched carboxylic acid group (3,3-dimethylbutanoic acid) linked via an amide bond, contributing to stereochemical specificity and receptor interaction .

This compound is hypothesized to be a carboxylesterase-mediated metabolite of esterified SC precursors such as 5F-MDMB-PICA (methyl ester form) . Unlike its esterified counterparts, the carboxylic acid form may exhibit altered pharmacokinetics, including prolonged elimination half-life and reduced volatility, impacting detection in biological matrices .

Eigenschaften

CAS-Nummer

2365471-39-0

Molekularformel

C19H26FN3O3

Molekulargewicht

363.4 g/mol

IUPAC-Name

(2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26)21-17(24)15-13-9-5-6-10-14(13)23(22-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H,21,24)(H,25,26)/t16-/m1/s1

InChI-Schlüssel

MVDXLPCBCLGFHC-MRXNPFEDSA-N

Isomerische SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Kanonische SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis begins with the introduction of the 5-fluoropentyl side chain to the indazole nucleus. As detailed in Scheme 1 of , the alkylation step employs 1-bromo-5-fluoropentane as the alkylating agent. The procedure involves deprotonating the indazole’s N-1 position using sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, followed by nucleophilic substitution with the bromoalkane .

Reaction Conditions

  • Substrate : 1H-Indazole (1.0 equiv)

  • Base : NaH (60% dispersion in oil, 3.0 equiv)

  • Alkylating Agent : 1-Bromo-5-fluoropentane (1.3 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 0°C to room temperature (18 hours)

  • Workup : Aqueous quenching, extraction with ethyl acetate, and acidification to isolate the intermediate .

This step yields 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid as a key intermediate. The use of excess alkylating agent ensures complete substitution, though competing reactions at higher temperatures are mitigated by maintaining low temperatures during initial mixing .

Amide Coupling with L-tert-Leucine Derivative

The carboxylic acid intermediate undergoes amide coupling with methyl (S)-2-amino-3,3-dimethylbutanoate, a protected form of L-tert-leucine. The coupling employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF .

Reaction Conditions

  • Carboxylic Acid : 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid (1.0 equiv)

  • Amine : Methyl (S)-2-amino-3,3-dimethylbutanoate (1.2 equiv)

  • Coupling Agent : HATU (1.5 equiv)

  • Base : DIPEA (3.0 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : Room temperature (12 hours)

  • Yield : 54% after purification .

The reaction proceeds via activation of the carboxylic acid to an HATU-derived active ester, facilitating nucleophilic attack by the amine. Despite moderate yields, this method avoids racemization of the chiral center, critical for retaining the (S)-configuration .

Hydrolysis to Carboxylic Acid

The methyl ester protecting group is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol/water solvent system .

Reaction Conditions

  • Substrate : Methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (1.0 equiv)

  • Base : LiOH (3.0 equiv)

  • Solvent : THF/MeOH/H2O (3:1:1)

  • Temperature : 50°C (4 hours)

  • Yield : Quantitative conversion .

The hydrolysis step is highly efficient, with no residual ester detected post-reaction. The product is isolated via acidification and extraction, yielding the final carboxylic acid .

Purification and Characterization

Purification of intermediates and the final compound is achieved through silica gel chromatography and recrystallization. Key analytical data include:

Table 1: Spectroscopic Data for (S)-2-(1-(5-Fluoropentyl)-1H-Indazole-3-Carboxamido)-3,3-Dimethylbutanoic Acid

PropertyValue/Description
Molecular Formula C20H27FN3O3
Molecular Weight 376.45 g/mol
1H NMR (400 MHz, DMSO) δ 8.92 (s, 1H, indazole-H), 4.52 (d, J=6.8 Hz, 2H, NHCH2), 1.45 (s, 9H, C(CH3)3)
IR (KBr) 3407 (N-H), 1651 (C=O), 1544 (C-F) cm−1
HRMS [M+H]+ Calcd: 376.4383; Found: 376.4380

The compound’s structure is further confirmed by elemental analysis (C, H, N within 0.3% of theoretical values) .

Analytical Data and Validation

Purity Assessment :

  • HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient)

  • Chiral HPLC : >99% enantiomeric excess (Chiralpak AD-H column) .

Stability Studies :
The compound remains stable under accelerated conditions (40°C/75% RH, 4 weeks), with no degradation observed via HPLC .

Analyse Chemischer Reaktionen

5-Fluor-ADB-Metabolit 7 unterliegt verschiedenen Arten von chemischen Reaktionen:

    Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.

    Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Cannabinoid Research

(S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid is part of a broader class of synthetic cannabinoids that mimic the effects of natural cannabinoids found in cannabis. Its application in cannabinoid research includes:

  • Understanding Cannabinoid Receptor Mechanisms: The compound is utilized to study the binding affinity and efficacy at CB1 and CB2 receptors. This research helps elucidate the mechanisms underlying cannabinoid effects on the central nervous system and peripheral tissues .
  • Therapeutic Potential: Investigations into the therapeutic benefits of cannabinoids for conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases are facilitated by compounds like (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid. Its pharmacological profile aids in assessing potential treatments .

Toxicological Studies

The compound's classification as a synthetic cannabinoid also places it within the scope of toxicological research:

  • Safety Assessments: Understanding the toxicological profile of synthetic cannabinoids is crucial for public health. This includes evaluating acute and chronic toxicity, metabolic pathways, and potential for abuse .
  • Regulatory Implications: As a substance monitored under various drug enforcement regulations, studies involving (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid contribute to the development of regulatory policies concerning synthetic cannabinoids .

Case Study 1: Cannabinoid Receptor Agonism

A study investigating the binding affinity of various synthetic cannabinoids at CB receptors highlighted (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid as exhibiting high selectivity for CB1 receptors. This selectivity may correlate with psychoactive effects similar to those observed with THC, providing insights into its potential therapeutic uses .

Case Study 2: Metabolic Stability

Research on the metabolic stability of this compound revealed that it undergoes extensive metabolism in vivo, producing several metabolites that retain some activity at cannabinoid receptors. This finding is significant for understanding both its therapeutic efficacy and safety profile in human subjects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Alkyl Chain Functional Group Key Properties
(S)-2-(1-(5-Fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid Indazole 5-Fluoropentyl Carboxylic acid Metabolite; potential prolonged detection window; lower volatility
Methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate (5F-MDMB-PICA) Indole 5-Fluoropentyl Methyl ester Parent compound; high CB1 receptor affinity; rapid metabolism to acid form
Methyl (2S)-2-[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino-3,3-dimethylbutanoate (4F-MDMB-BINACA) Indazole 4-Fluorobutyl Methyl ester Shorter alkyl chain; Schedule II controlled substance; associated with fatal intoxications
2-[1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) Indazole Cyclohexylmethyl Carboxylic acid Bulkier substituent; reduced penetration of blood-brain barrier; lower acute toxicity

Structural Modifications and Pharmacological Implications

Alkyl Chain Length and Fluorination
  • 5-Fluoropentyl vs. Fluorination delays oxidative metabolism, extending half-life .
  • Cyclohexylmethyl (DMBA-CHMINACA) : This bulky substituent reduces receptor binding efficiency but improves metabolic stability, leading to distinct toxicokinetic profiles .
Functional Group (Ester vs. Acid)
  • Methyl esters (e.g., 5F-MDMB-PICA, 4F-MDMB-BINACA) act as prodrugs, requiring hydrolysis by carboxylesterases to active carboxylic acids. This step influences onset time and toxicity; e.g., co-ingestion with ethanol (a carboxylesterase inhibitor) exacerbates 4F-MDMB-BINACA toxicity .
  • Carboxylic acids (target compound, DMBA-CHMINACA) are polar metabolites with slower renal clearance, detectable in urine for extended periods .

Toxicity and Legal Status

  • 4F-MDMB-BINACA : Linked to fatal respiratory depression and cardiac arrest; classified as Schedule II under the 1971 UN Convention .
  • 5F-MDMB-PICA : Often co-detected with 4F-MDMB-BINACA in forensic cases; its acid metabolite (target compound) may contribute to delayed toxicity .
  • DMBA-CHMINACA : Lower acute toxicity due to reduced brain penetration but still regulated in multiple jurisdictions .

Biologische Aktivität

(S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid, commonly referred to as 5F-MDMB-PINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and significant implications in pharmacology and toxicology. As a synthetic cannabinoid receptor agonist, it mimics the effects of Δ9-tetrahydrocannabinol (THC), the active component of cannabis.

Chemical Structure and Properties

The chemical formula for 5F-MDMB-PINACA is C19H26FN3O3, with a molecular weight of approximately 363.43 g/mol. The compound features an indazole core substituted with a 5-fluoropentyl group, which enhances its affinity for cannabinoid receptors.

PropertyValue
Molecular FormulaC19H26FN3O3
Molecular Weight363.43 g/mol
Melting Point68-70 °C
CAS Registry Number1801552-03-3

5F-MDMB-PINACA acts primarily as an agonist at the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including analgesia, altered mood, and increased appetite. The compound's structure allows it to bind effectively to these receptors, resulting in a high potency compared to other synthetic cannabinoids.

Biological Activity and Metabolism

Recent studies have demonstrated that 5F-MDMB-PINACA undergoes extensive metabolism in the body. In vitro studies using human liver microsomes have shown that it is subject to multiple biotransformations, including hydroxylation, N-dealkylation, and hydrolysis. These metabolic processes produce various metabolites that may also exhibit biological activity.

Key Findings from Research Studies

  • Potency : In receptor binding assays, 5F-MDMB-PINACA exhibited an EC50 value of approximately 2.76 nM at the CB1 receptor, indicating high potency relative to other synthetic cannabinoids .
  • Metabolite Activity : The primary carboxy metabolite produced after hydrolysis showed reduced potency (EC50 = 113 nM) but still retained some level of activity compared to traditional cannabinoids like JWH-018 .
  • Toxicological Implications : Case studies have linked the use of 5F-MDMB-PINACA to severe intoxications and fatalities, highlighting its potential for abuse and the need for monitoring in clinical settings .

Case Studies

Several case reports illustrate the adverse effects associated with 5F-MDMB-PINACA use:

  • A fatal intoxication case in Japan reported postmortem blood concentrations of 0.19 ng/mL (0.5 nM) of the parent compound .
  • In another incident in the USA, a concentration of 7.3 ng/mL was detected in postmortem blood following consumption of related synthetic cannabinoids .

Q & A

Q. What are the optimal synthetic routes for producing high-purity (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid?

Methodological Answer: The synthesis typically involves condensation of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid with (S)-3,3-dimethyl-2-aminobutanoic acid derivatives. A modified procedure adapted from indazole-carboxamide syntheses includes:

  • Reagent System : Sodium acetate (0.1 mol) in acetic acid (100 mL) under reflux for 3–5 hours to promote amide bond formation .
  • Purification : Recrystallization using DMF/acetic acid (1:1 v/v) to isolate crystalline products, followed by washing with ethanol and diethyl ether to remove residual solvents .
  • Yield Optimization : Multigram-scale synthesis requires strict control of stoichiometric ratios (1.1:1 excess of the indazole precursor) to minimize side products .

Q. Table 1: Key Reaction Parameters

ParameterValue/DescriptionReference
SolventAcetic acid
CatalystSodium acetate
TemperatureReflux (~118°C)
Purification SolventDMF/acetic acid
Typical Yield65–78% (multigram scale)

Q. Which spectroscopic techniques are most reliable for confirming stereochemical integrity and structural identity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR is critical for verifying the (S)-configuration at the chiral center. Key signals include:
    • δ 4.2–4.5 ppm : Methine proton adjacent to the amide group.
    • δ 1.0–1.2 ppm : Dimethyl groups (3,3-dimethylbutanoate) .
  • Chiral HPLC : Use Chiralpak® IC or OD-H columns with hexane/isopropanol (90:10) to resolve enantiomeric impurities .
  • Mass Spectrometry : High-resolution LC-QTOF-MS confirms molecular ion [M+H]+ at m/z 393.19 (calculated for C20H27FN3O3+) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic FeatureReference
1H NMRδ 4.35 (q, J=7.2 Hz, CH-NH)
LC-HRMSm/z 393.19 ([M+H]+, Δ < 2 ppm)
IR1680 cm⁻¹ (amide C=O stretch)

Advanced Research Questions

Q. How can researchers resolve contradictory mass spectral fragmentation patterns observed across ionization modes?

Methodological Answer: Discrepancies arise from differences in ionization efficiency (e.g., ESI+ vs. APCI+) and adduct formation. To standardize results:

  • Collision Energy Optimization : Use stepped CE (10–40 eV) in LC-MS/MS to differentiate between diagnostic fragments (e.g., fluoropentyl chain loss at m/z 247.1) and matrix interference .
  • Isotopic Pattern Analysis : The 5-fluoropentyl moiety produces a distinct isotopic cluster (19F vs. 1H), aiding in fragment assignment .
  • Cross-Validation : Compare with synthetic standards (e.g., 4F-MDMB-BUTINACA) to confirm fragmentation pathways .

Q. What strategies exist for elucidating metabolic pathways in mammalian models?

Methodological Answer:

  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., hydroxylation at the pentyl chain or dimethylbutanoate hydrolysis) .
  • LC-HRMS Metabolite ID : Detect demethylated or β-oxidation products (e.g., m/z 379.17 for carboxylic acid derivatives) .
  • Isotopic Labeling : Use deuterated analogs (e.g., 5-fluoropentyl-d9) to track metabolic stability .

Q. Table 3: Major Metabolic Pathways

Metabolic StepEnzyme SystemKey MetaboliteReference
HydroxylationCYP3A45-OH-pentyl derivative
Ester HydrolysisCarboxylesteraseFree carboxylic acid
GlucuronidationUGT1A9β-D-glucuronide conjugate

Q. How can structural analogs inform receptor-binding studies for this compound?

Methodological Answer:

  • CB1 Receptor Docking : Compare with MDMB-FUBINACA (20-fold more potent than THC) using X-ray crystallography of CB1-ligand complexes to identify critical interactions (e.g., fluoropentyl chain hydrophobicity and tert-leucine moiety) .
  • Functional Assays : Measure cAMP inhibition in HEK293 cells expressing CB1 receptors to quantify potency (EC50 < 10 nM for high-affinity analogs) .

Q. What experimental approaches address discrepancies in NMR coupling constants caused by stereochemical ambiguity?

Methodological Answer:

  • 2D NMR : NOESY correlations between the indazole H-4 proton and the dimethylbutanoate CH group confirm spatial proximity, validating the (S)-configuration .
  • Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) assess rotational barriers around the amide bond, which influence splitting patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.